2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE
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Overview
Description
2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE is an organic compound with a complex structure that includes methoxy, phenyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with 4-(methylsulfanyl)benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different products depending on the reaction conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for protection/deprotection of amino groups.
2-MERCAPTO-N-METHYLBENZAMIDE: Another benzamide derivative with different functional groups.
Uniqueness
2-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-4-(METHYLSULFANYL)BENZAMIDE is unique due to its combination of methoxy, phenyl, and methylsulfanyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-7-5-4-6-12(15)11-18-17(19)14-9-8-13(22-3)10-16(14)21-2/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLFASKRILFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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